4,5,6,7-tetrafluoro-3-methyl-1H-indazole
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Overview
Description
4,5,6,7-Tetrafluoro-3-methyl-1H-indazole is a fluorinated heterocyclic compound with the molecular formula C8H4F4N2 and a molecular weight of 204.13 g/mol . This compound is characterized by the presence of four fluorine atoms and a methyl group attached to the indazole ring, making it a unique and valuable compound in various fields of scientific research.
Preparation Methods
The synthesis of 4,5,6,7-tetrafluoro-3-methyl-1H-indazole typically involves the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine . The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to form the desired indazole compound. The reaction conditions generally include the use of a suitable solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4,5,6,7-Tetrafluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the indazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Typical reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require catalysts such as palladium or copper complexes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indazole derivatives, while oxidation reactions may produce indazole oxides.
Scientific Research Applications
4,5,6,7-Tetrafluoro-3-methyl-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated heterocycles. Its unique structure makes it valuable for studying the effects of fluorine substitution on the chemical and physical properties of heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its fluorinated structure may enhance its interaction with biological targets, leading to improved efficacy.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, including fluorinated polymers and coatings. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrafluoro-3-methyl-1H-indazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to potent biological effects. The exact pathways involved in its mechanism of action are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
4,5,6,7-Tetrafluoro-3-methyl-1H-indazole can be compared with other fluorinated indazole derivatives, such as:
4,5,6,7-Tetrafluoro-1H-indazole: Lacks the methyl group at the 3-position, which may affect its chemical reactivity and biological activity.
3-Methyl-1H-indazole: Lacks the fluorine atoms, resulting in different chemical and physical properties.
4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole: Contains an additional trifluoromethyl group, which may further enhance its stability and reactivity.
The uniqueness of this compound lies in its specific combination of fluorine atoms and a methyl group, which imparts distinct properties and makes it valuable for various applications.
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-3-methyl-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2/c1-2-3-4(9)5(10)6(11)7(12)8(3)14-13-2/h1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHLPQAUVAMMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C(C2=NN1)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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